molecular formula C20H25N7O B4497757 2-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol

2-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol

Cat. No.: B4497757
M. Wt: 379.5 g/mol
InChI Key: QLXHEONHBLCUCB-UHFFFAOYSA-N
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Description

2-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol is a complex organic compound that features a quinazoline core linked to a piperazine ring, which is further substituted with a dimethylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Piperazine: The quinazoline core is then reacted with piperazine derivatives to introduce the piperazine ring.

    Introduction of the Dimethylpyrimidine Group: The final step involves the substitution of the piperazine ring with a dimethylpyrimidine group, often using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be employed to modify the quinazoline core or the piperazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the pyrimidine and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield aldehydes or acids, while substitution reactions could introduce various functional groups onto the pyrimidine or quinazoline rings.

Scientific Research Applications

2-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine: Shares the dimethylpyrimidine and piperazine moieties but lacks the quinazoline core.

    Quinazoline Derivatives: Compounds with a quinazoline core but different substituents on the piperazine ring.

Uniqueness

2-((2-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)quinazolin-4-yl)amino)ethanol is unique due to its specific combination of a quinazoline core, a piperazine ring, and a dimethylpyrimidine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[[2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]quinazolin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-14-13-15(2)23-19(22-14)26-8-10-27(11-9-26)20-24-17-6-4-3-5-16(17)18(25-20)21-7-12-28/h3-6,13,28H,7-12H2,1-2H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXHEONHBLCUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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